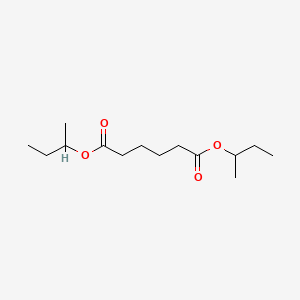
Di-sec-butyl adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-sec-butyl adipate is an organic compound with the molecular formula C14H26O4. It is an ester derived from adipic acid and sec-butyl alcohol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of various materials, particularly in the production of plastics and synthetic rubbers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-sec-butyl adipate is typically synthesized through an esterification reaction between adipic acid and sec-butyl alcohol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the mixture to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Adipic Acid+2sec-Butyl Alcohol→Di-sec-butyl adipate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves the following steps:
Esterification: Adipic acid and sec-butyl alcohol are mixed in a reaction vessel with a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux, allowing the reaction to proceed and water to be removed.
Separation: The reaction mixture is then cooled, and the ester product is separated from the aqueous layer.
Purification: The crude this compound is purified through distillation or other purification techniques to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Di-sec-butyl adipate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and sec-butyl alcohol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form adipic acid and other by-products.
Reduction: Although less common, reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Adipic acid and sec-butyl alcohol.
Oxidation: Adipic acid and other oxidation by-products.
Reduction: Sec-butyl alcohols.
Aplicaciones Científicas De Investigación
Di-sec-butyl adipate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the formulation of certain biological assays and experiments where plasticizers are required.
Medicine: Utilized in the development of drug delivery systems and medical devices that require flexible materials.
Industry: Commonly used in the manufacturing of coatings, adhesives, and sealants to enhance flexibility and durability.
Mecanismo De Acción
The primary mechanism by which di-sec-butyl adipate exerts its effects is through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and less brittle.
Comparación Con Compuestos Similares
Similar Compounds
Di-n-butyl adipate: Another ester of adipic acid, but with n-butyl alcohol instead of sec-butyl alcohol.
Diisobutyl adipate: An ester of adipic acid with isobutyl alcohol.
Uniqueness
Di-sec-butyl adipate is unique due to the branching in the sec-butyl groups, which can impart different physical properties compared to its straight-chain counterparts. This branching can affect the compound’s solubility, melting point, and plasticizing efficiency, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
38447-22-2 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
dibutan-2-yl hexanedioate |
InChI |
InChI=1S/C14H26O4/c1-5-11(3)17-13(15)9-7-8-10-14(16)18-12(4)6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
MIICPMNQUSMWGD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)CCCCC(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
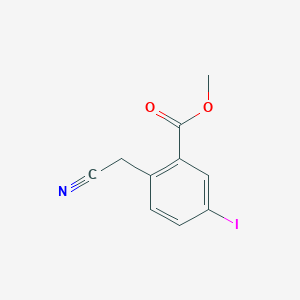
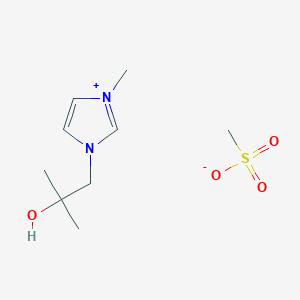
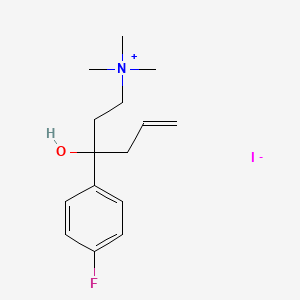

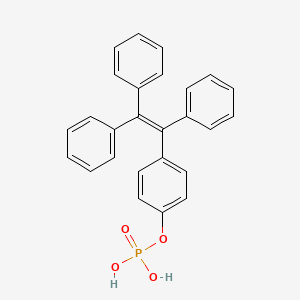
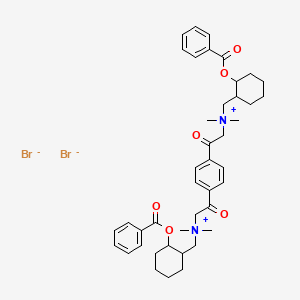
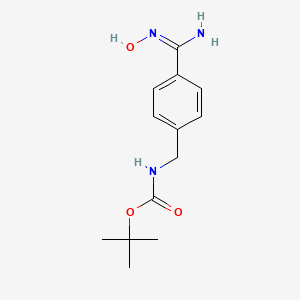
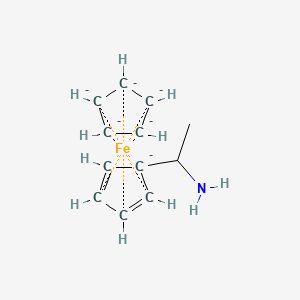
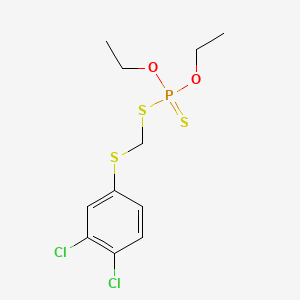
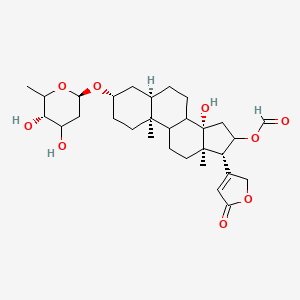
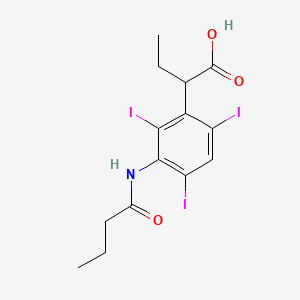
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

